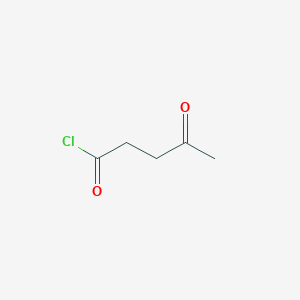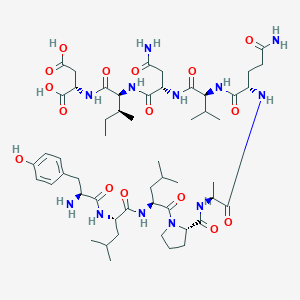
H-Tyr-leu-leu-pro-ala-gln-val-asn-ile-asp-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
H-Tyr-leu-leu-pro-ala-gln-val-asn-ile-asp-OH is a peptide that is widely used in scientific research for its various applications. This peptide has gained significant attention in recent years due to its potential in several fields, including biochemistry, pharmacology, and medicine.
Mécanisme D'action
H-Tyr-leu-leu-pro-ala-gln-val-asn-ile-asp-OH acts as a substrate for various enzymes, including proteases and peptidases. It is cleaved by these enzymes, leading to the release of different fragments. These fragments can then interact with various receptors and proteins, leading to different biological effects.
Biochemical and Physiological Effects:
H-Tyr-leu-leu-pro-ala-gln-val-asn-ile-asp-OH has several biochemical and physiological effects. It can activate various receptors, including opioid receptors, and modulate the activity of various enzymes. It can also affect the release of various neurotransmitters and hormones. H-Tyr-leu-leu-pro-ala-gln-val-asn-ile-asp-OH has been shown to have analgesic, anti-inflammatory, and anti-tumor effects.
Avantages Et Limitations Des Expériences En Laboratoire
H-Tyr-leu-leu-pro-ala-gln-val-asn-ile-asp-OH has several advantages for lab experiments. It is stable and easy to synthesize using SPPS method. It is also commercially available, making it easily accessible for researchers. However, the limitations of H-Tyr-leu-leu-pro-ala-gln-val-asn-ile-asp-OH include its high cost and limited solubility in water.
Orientations Futures
There are several future directions for the research on H-Tyr-leu-leu-pro-ala-gln-val-asn-ile-asp-OH. One of the future directions is the development of new drugs and therapies based on H-Tyr-leu-leu-pro-ala-gln-val-asn-ile-asp-OH. Another future direction is the study of the interactions between H-Tyr-leu-leu-pro-ala-gln-val-asn-ile-asp-OH and various receptors and proteins. The role of H-Tyr-leu-leu-pro-ala-gln-val-asn-ile-asp-OH in various diseases, including cancer and neurodegenerative diseases, is also an area of future research. The development of new synthesis methods and the improvement of the current synthesis methods is also an area of future research.
Conclusion:
In conclusion, H-Tyr-leu-leu-pro-ala-gln-val-asn-ile-asp-OH is a peptide with significant potential in several fields, including biochemistry, pharmacology, and medicine. It is synthesized using SPPS method and has several applications in scientific research. H-Tyr-leu-leu-pro-ala-gln-val-asn-ile-asp-OH acts as a substrate for various enzymes, leading to different biochemical and physiological effects. It has several advantages for lab experiments, including its stability and accessibility, but also has limitations, including its high cost and limited solubility. The future directions for the research on H-Tyr-leu-leu-pro-ala-gln-val-asn-ile-asp-OH include the development of new drugs and therapies, the study of the interactions between H-Tyr-leu-leu-pro-ala-gln-val-asn-ile-asp-OH and various receptors and proteins, and the role of H-Tyr-leu-leu-pro-ala-gln-val-asn-ile-asp-OH in various diseases.
Méthodes De Synthèse
H-Tyr-leu-leu-pro-ala-gln-val-asn-ile-asp-OH is synthesized using solid-phase peptide synthesis (SPPS) method. This method involves the coupling of amino acids to a solid support, followed by deprotection and cleavage of the peptide from the support. The peptide is then purified using high-performance liquid chromatography (HPLC).
Applications De Recherche Scientifique
H-Tyr-leu-leu-pro-ala-gln-val-asn-ile-asp-OH has several applications in scientific research. It is used as a substrate for various enzymes, including proteases and peptidases. It is also used in the study of protein-protein interactions, receptor-ligand interactions, and signal transduction pathways. H-Tyr-leu-leu-pro-ala-gln-val-asn-ile-asp-OH is also used in the development of new drugs and therapies.
Propriétés
IUPAC Name |
(2S)-2-[[(2S,3S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-5-oxopentanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-3-methylpentanoyl]amino]butanedioic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C53H84N12O16/c1-10-28(8)43(51(78)62-37(53(80)81)24-41(69)70)64-48(75)35(23-40(56)68)60-50(77)42(27(6)7)63-46(73)33(17-18-39(55)67)58-44(71)29(9)57-49(76)38-12-11-19-65(38)52(79)36(21-26(4)5)61-47(74)34(20-25(2)3)59-45(72)32(54)22-30-13-15-31(66)16-14-30/h13-16,25-29,32-38,42-43,66H,10-12,17-24,54H2,1-9H3,(H2,55,67)(H2,56,68)(H,57,76)(H,58,71)(H,59,72)(H,60,77)(H,61,74)(H,62,78)(H,63,73)(H,64,75)(H,69,70)(H,80,81)/t28-,29-,32-,33-,34-,35-,36-,37-,38-,42-,43-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWRHOUYEKBHWHB-FZGLSYQKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)C1CCCN1C(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=C(C=C2)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C53H84N12O16 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1145.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
H-Tyr-leu-leu-pro-ala-gln-val-asn-ile-asp-OH | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

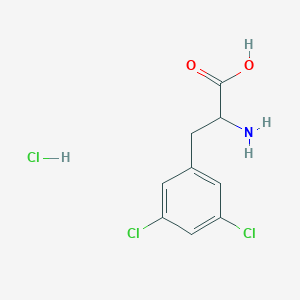
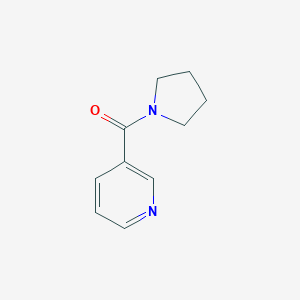

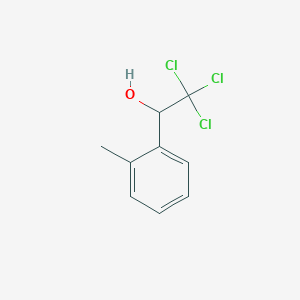



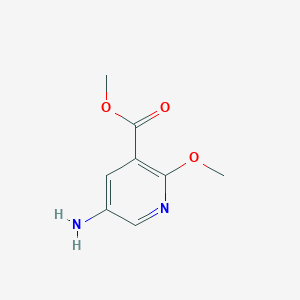
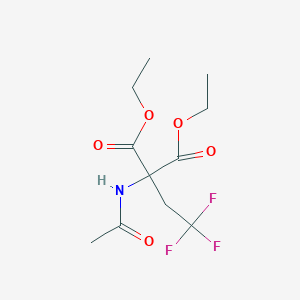
![5-[3-(Trifluoromethyl)phenyl]pyridin-2-amine](/img/structure/B178342.png)


